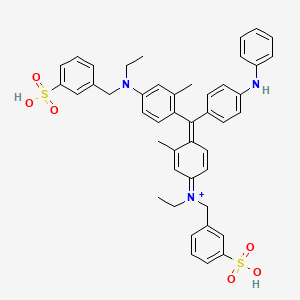

Acid Blue 109

Description

Properties

CAS No. |

7253-35-2 |

|---|---|

Molecular Formula |

C45H46N3O6S2+ |

Molecular Weight |

789.0 g/mol |

IUPAC Name |

[(4Z)-4-[(4-anilinophenyl)-[4-[ethyl-[(3-sulfophenyl)methyl]amino]-2-methylphenyl]methylidene]-3-methylcyclohexa-2,5-dien-1-ylidene]-ethyl-[(3-sulfophenyl)methyl]azanium |

InChI |

InChI=1S/C45H45N3O6S2/c1-5-47(30-34-12-10-16-41(28-34)55(49,50)51)39-22-24-43(32(3)26-39)45(36-18-20-38(21-19-36)46-37-14-8-7-9-15-37)44-25-23-40(27-33(44)4)48(6-2)31-35-13-11-17-42(29-35)56(52,53)54/h7-29H,5-6,30-31H2,1-4H3,(H2,49,50,51,52,53,54)/p+1 |

InChI Key |

CTXPTPBEMQHKNZ-UHFFFAOYSA-O |

Isomeric SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC(=C(C=C2)/C(=C\3/C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3C)/C5=CC=C(C=C5)NC6=CC=CC=C6)C |

Canonical SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC(=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3C)C5=CC=C(C=C5)NC6=CC=CC=C6)C |

Origin of Product |

United States |

Advanced Oxidation Processes Aops for Acid Blue 109 Degradation

Fenton and Photo-Fenton Oxidation

The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. The efficiency of this process can be further enhanced by the application of ultraviolet (UV) light, a variation known as the photo-Fenton process.

Process Optimization in Batch and Microreactor Systems

The degradation of dyes using Fenton's reagent has been effectively studied in both traditional batch reactors and modern microreactor systems. Batch systems, while common, can be limited by factors such as mass transfer. mjcce.org.mk Microfluidic reactors offer advantages like enhanced mixing, improved process intensification, and the potential for cleaner production. e3s-conferences.orgresearchgate.net

Research on the degradation of Acid Violet 109, a dye with a similar anthraquinone (B42736) structure to Acid Blue 109, has demonstrated the successful application of Fenton's reagent in a microfluidic reactor. mjcce.org.mkmjcce.org.mk In one such study, a microreactor system consisting of plunger pump units, a mixer, and a polytetrafluoroethylene (PTFE) tube was employed. mjcce.org.mk Optimization of parameters such as residence time, reactant concentrations, and reactor dimensions was found to be crucial for maximizing degradation efficiency. e3s-conferences.orgbg.ac.rs For instance, in the enzymatic degradation of Acid Violet 109 in a microreactor, a removal efficiency of 97.3% was achieved at a residence time of just 6 minutes under optimal conditions. researchgate.net

Influence of Iron Ion Concentration and Hydrogen Peroxide Dosage

The concentrations of both ferrous ions and hydrogen peroxide are critical parameters that significantly influence the efficiency of the Fenton process. An optimal ratio of these reactants is necessary to maximize the generation of hydroxyl radicals.

Studies on various dyes have shown that increasing the concentration of Fe²⁺ ions generally enhances the degradation rate up to a certain point. For example, in the treatment of Naphthol Blue Black, increasing the Fe²⁺ concentration from 1 to 3 mg/L raised the discoloration efficiency from 78% to 98%. ajol.info However, an excess of ferrous ions can have an inhibitory effect, as they can act as scavengers of the hydroxyl radicals they are meant to produce. journalwes.com Similarly, the concentration of hydrogen peroxide plays a direct role in the rate of pollutant elimination. An increase in H₂O₂ concentration typically leads to a higher degradation efficiency due to the accelerated generation of hydroxyl radicals. ajol.info For the degradation of Red M5B, H-acid, and Blue MR, maximum color and COD removal were achieved with Fe²⁺ doses of 10-25 mg/l and H₂O₂ doses of 400-500 mg/l. nih.gov However, excessively high concentrations of H₂O₂ can also be detrimental to the process.

The following table summarizes the optimal conditions found in a study on the degradation of Levafix Blue dye, which shares similarities with this compound.

| Process | Optimal FeSO₄ Concentration | Degradation Efficiency |

| Fenton | 50 mM | Not specified |

| Photo-Fenton | 10 mM | 98% |

Data sourced from a study on Levafix Blue degradation, which may serve as a reference for this compound. journalwes.com

Degradation Efficiency in Complex Effluent Matrices

The effectiveness of AOPs can be influenced by the composition of the wastewater matrix. Real industrial effluents often contain a variety of organic and inorganic compounds that can compete for hydroxyl radicals, thereby reducing the degradation efficiency of the target pollutant.

For instance, the presence of salts, anions, and metallic cations can affect the Fenton process. ajol.info Research on the degradation of Reactive Blue 19 in different water matrices (deionized water, surface water, and dyebath effluent) showed that the removal efficiency was lower in the more complex surface and effluent waters due to the interference of their constituents. ajol.info Similarly, the presence of humic acids, common in natural waters, has been shown to impact the Fenton and photo-Fenton processes, in some cases even boosting the degradation rate. imist.ma A study on the degradation of Acid Blue by a bacterial consortium found that 90% of the dye was degraded in 22 hours in an 80% diluted textile effluent supplemented with nutrients. sciepub.com This highlights the importance of considering the effluent matrix when designing treatment processes.

Photocatalytic Degradation

Photocatalytic degradation is another powerful AOP that utilizes semiconductor materials to generate reactive oxygen species upon irradiation with light.

Semiconductor Nanoparticle-Mediated Processes (e.g., TiO₂, ZnO)

Titanium dioxide (TiO₂) and zinc oxide (ZnO) are the most widely studied semiconductor photocatalysts due to their high photocatalytic activity, chemical stability, low cost, and non-toxicity. researchgate.netcopernicus.org These nanoparticles, when illuminated with light of sufficient energy, generate electron-hole pairs. These charge carriers then react with water and oxygen to produce highly reactive species like hydroxyl radicals and superoxide (B77818) anions, which in turn degrade the organic dye molecules. tandfonline.com

The efficiency of these photocatalysts can be enhanced through various modifications, such as doping with metals or non-metals, or creating nanocomposites. For example, a CdS/TiO₂ nanocomposite showed significantly higher photocatalytic activity for the degradation of an acid blue dye compared to pure CdS or TiO₂. researchgate.net This enhanced performance was attributed to reduced charge carrier recombination and an extended light response range. researchgate.net Similarly, doping TiO₂ with lanthanum (La) has been shown to reduce the band gap, increase the specific surface area, and enhance the photocatalytic degradation of Acid Blue dye. iosrjournals.org Graphene aerogel-supported, cadmium-doped TiO₂ composites have also been synthesized and demonstrated effective degradation of Acid Blue 161. nih.gov

Comparative studies have shown that ZnO can exhibit higher photocatalytic activity than TiO₂ for the degradation of certain dyes under solar irradiation. copernicus.org The choice of photocatalyst often depends on the specific dye and operating conditions.

Role of UV and Visible Light Irradiation

The type of light source, specifically its wavelength, is a crucial factor in photocatalytic degradation. Both TiO₂ and ZnO have relatively wide band gaps (around 3.2 eV), meaning they primarily absorb UV light to become photoactivated. copernicus.orgmdpi.com Numerous studies have demonstrated the effective degradation of acid blue dyes under UV irradiation using TiO₂ and ZnO catalysts. nih.goviwra.org

However, since UV light constitutes only a small fraction of the solar spectrum, significant research efforts have been directed towards modifying these photocatalysts to be active under visible light. This is often achieved by doping the semiconductor with metals or non-metals or by sensitizing it with dyes. iosrjournals.org For example, a La-doped TiO₂ nanocomposite exhibited exceptional performance in degrading Acid Blue dye under visible light, achieving 99% degradation after 180 minutes. iosrjournals.org Similarly, a CdS/TiO₂ nanocomposite demonstrated high photocatalytic activity for the degradation of an acid blue dye under visible light, with an 84% degradation efficiency after 90 minutes. researchgate.net The use of visible light not only makes the process more energy-efficient by harnessing solar energy but also broadens the applicability of photocatalysis for environmental remediation. mdpi.com

The following table presents a comparison of the degradation of an acid blue dye using different photocatalysts and light sources.

| Photocatalyst | Light Source | Degradation Efficiency | Time | Reference |

| 5% La₂O₃-TiO₂ | Visible Light | 99% | 180 min | iosrjournals.org |

| CdS-TiO₂ | Visible Light | 84% | 90 min | researchgate.net |

| GA–TiO₂–Cd | UV Light | 84.15% | 120 min | nih.gov |

| TiO₂ | UV Light | Complete | 4 hours | iwra.org |

Influence of Catalyst Loading and Dye Concentration

Ozonation and Combined Ozonation Processes

Ozonation is a highly effective AOP for the decolorization and degradation of dyes. Ozone (O₃) is a powerful oxidizing agent that can react with organic compounds through two main pathways: direct reaction with molecular ozone and indirect reaction via the formation of hydroxyl radicals.

The decolorization of this compound, an anthraquinone dye, by ozonation primarily involves the attack of ozone on the chromophoric groups of the dye molecule. ysxbcn.com The color of dyes is due to the presence of conjugated double bond systems that absorb light in the visible spectrum. Ozone, being an electrophilic molecule, readily attacks these electron-rich double bonds, particularly the C=C bonds within the aromatic rings of the anthraquinone structure. ysxbcn.com

This attack leads to the cleavage of these bonds and the breakdown of the conjugated system, resulting in the formation of smaller, colorless molecules. ijesd.org The initial products of ozonation are often aldehydes, ketones, and carboxylic acids. researchgate.net In the case of anthraquinone dyes, the degradation can lead to the formation of intermediates such as phthalic acids. researchgate.net

The reaction mechanism is also highly dependent on the pH of the solution. At acidic pH, the direct reaction of molecular ozone is the dominant pathway. In alkaline conditions, ozone decomposition is accelerated, leading to the formation of highly reactive and non-selective hydroxyl radicals (•OH), which can also contribute to the degradation of the dye and its intermediates. eeer.org

To enhance the efficiency of ozonation, it can be combined with other processes to create hybrid AOP systems. One such example is ultrasonic-assisted ozonation, also known as son-ozonation.

Ultrasound, when applied to a liquid medium, induces acoustic cavitation, which is the formation, growth, and implosive collapse of microscopic bubbles. This collapse generates localized "hot spots" with extremely high temperatures and pressures. These conditions can lead to the pyrolysis of water molecules, generating additional hydroxyl radicals. The combination of ozone and ultrasound can have a synergistic effect on the degradation of dyes. tandfonline.com The ultrasound can enhance the mass transfer of ozone into the liquid phase and also increase the rate of ozone decomposition into hydroxyl radicals. tandfonline.com

Oxidative Decolorization Mechanisms

Electrochemical Oxidation Technologies

Electrochemical oxidation is an AOP that involves the degradation of pollutants at the surface of an anode through direct or indirect oxidation. It is considered a clean and versatile technology for wastewater treatment.

In anodic oxidation, a direct electric current is passed through the wastewater containing the dye. At the anode, pollutants can be oxidized in two ways. Direct oxidation involves the direct transfer of electrons from the organic molecule to the anode surface. Indirect oxidation involves the generation of powerful oxidizing agents, such as hydroxyl radicals, from the electrochemical oxidation of water at the anode surface. google.com

The choice of anode material is crucial for the efficiency of the process. Anodes with high oxygen evolution overpotential, such as boron-doped diamond (BDD) electrodes, are particularly effective as they promote the generation of hydroxyl radicals. benthamdirect.com Other materials like lead dioxide (PbO₂) and certain mixed metal oxides (e.g., Ti/Sb-SnO₂) are also used. benthamdirect.comscielo.br

For the degradation of anthraquinone dyes like this compound, anodic oxidation can effectively break down the aromatic structure. scielo.br If the wastewater contains chloride ions, indirect oxidation can also occur through the formation of active chlorine species (e.g., hypochlorite), which are also strong oxidizing agents. The process can lead to complete mineralization of the dye, converting it into CO₂, water, and inorganic ions. benthamdirect.com

Table 3: Comparison of Anode Materials for the Electrochemical Oxidation of Alizarin Red S (an anthraquinone dye)

| Anode Material | Degradation Efficiency | TOC Removal | Observation |

| Boron-Doped Diamond (BDD) | High | Complete | Faster elimination and TOC removal. benthamdirect.com |

| Lead Dioxide (PbO₂) | High | Complete | Effective for complete mineralization. benthamdirect.com |

| Platinum (Pt) | Moderate | Partial | Performs only partial oxidation. benthamdirect.com |

This data is for Alizarin Red S, an anthraquinone dye, and illustrates the influence of anode material on the degradation process.

Parameters Influencing Electrochemical Degradation (e.g., electrode distance, contact time)

The efficiency of the electrochemical degradation of this compound is contingent on several key operational parameters. The optimization of these factors is crucial for maximizing the removal of the dye from wastewater. Among the most influential parameters are the distance between the electrodes and the duration of the electrochemical treatment, known as contact time.

Electrode Distance: The spacing between the anode and cathode in an electrochemical cell plays a significant role in the degradation process. A smaller distance between electrodes generally enhances the removal efficiency of dyes. For instance, in the electrocoagulation treatment of Acid Blue 25, a related acid dye, decreasing the electrode distance led to a higher removal percentage. koreascience.kr When the distance was increased, a corresponding decrease in dye removal was observed. koreascience.kr This phenomenon is linked to the cell's electrical resistance; a shorter path between electrodes reduces the ohmic resistance of the solution, facilitating more efficient mass transfer and electron flow, thus improving the degradation rate. koreascience.kracs.org Conversely, a larger distance increases the potential drop and energy consumption, potentially hindering the process. acs.org While some studies on other dyes like methylene (B1212753) blue have reported no significant effect of electrode distance, the consensus for acid dyes points towards improved efficiency with closer electrode placement. researchgate.net For the electrochemical removal of Acid Blue 25, a maximum efficiency of over 90% was achieved with an electrode distance of 0.5 cm. koreascience.kr

Contact Time: Contact time, or the duration of electrolysis, is a critical factor directly impacting the extent of dye degradation. Generally, increasing the contact time leads to a higher percentage of color and Chemical Oxygen Demand (COD) removal. researchgate.netcore.ac.uk The degradation process occurs as the dye molecules are exposed to the strong oxidizing agents, such as hydroxyl radicals, generated at the anode. arabjchem.org A longer reaction time allows for more extensive oxidation of the dye molecules and their intermediates.

Research on the adsorption of DCT Reactive Blue 109 showed that 70% of color removal was achieved within 60 minutes of contact time. researchgate.net In another study involving the electrochemical treatment of a similar dye, Acid Blue 113, the best results were obtained with a reaction time of 10 minutes under specific conditions. core.ac.uk For the related Acid Violet 109, a 94.7% decolorization was achieved in just 15 minutes of treatment time under optimal enzymatic conditions. nih.gov The optimal contact time often represents a balance between achieving maximum degradation and minimizing energy consumption and operational costs. researchgate.net Prolonging the treatment beyond a certain point may yield diminishing returns as the concentration of the pollutant decreases. koreascience.kr

Table 1: Influence of Contact Time on Dye Removal

| Dye | Contact Time (minutes) | Removal Efficiency (%) | Reference |

|---|---|---|---|

| DCT Reactive Blue 109 | 60 | 70% (Color Removal) | researchgate.net |

| Acid Violet 109 | 15 | 94.7% (Decolorization) | nih.gov |

| Acid Blue 113 | 10 | Optimal Condition Met | core.ac.uk |

| Acid Blue 25 | 90 | >90% | koreascience.kr |

Persulfate-Based Advanced Oxidation (e.g., UV-activated PDS and PMS)

Persulfate-based Advanced Oxidation Processes (AOPs) are an effective method for degrading recalcitrant organic pollutants like this compound. These processes utilize persulfate anions, either peroxydisulfate (B1198043) (PDS, S₂O₈²⁻) or peroxymonosulfate (B1194676) (PMS, HSO₅⁻), which are activated to generate highly reactive sulfate (B86663) radicals (SO₄•⁻). brieflands.comscispace.com The sulfate radical has a high redox potential (E⁰ = 2.5-3.1 V), comparable to the hydroxyl radical, enabling it to effectively mineralize complex organic molecules. brieflands.com

Activation of persulfate is necessary because it reacts slowly with pollutants in its original state. d-nb.info Ultraviolet (UV) irradiation is a common and efficient method for this activation, representing a clean technology that avoids the introduction of other chemical catalysts. researchgate.netmdpi.com

UV-activated Peroxydisulfate (PDS): When peroxydisulfate (S₂O₈²⁻) is irradiated with UV light, the O-O bond within the molecule cleaves, generating two sulfate radicals (SO₄•⁻), as shown in the reaction below. d-nb.infomdpi.com

S₂O₈²⁻ + UV light → 2SO₄•⁻

These sulfate radicals then attack the this compound molecules, breaking down their complex structure. In some conditions, particularly at neutral or alkaline pH, sulfate radicals can also react with water or hydroxide (B78521) ions to produce hydroxyl radicals (•OH), which also contribute to the degradation process. d-nb.info Studies on the related anthraquinone dye Acid Blue 129 have demonstrated that UV-activated PDS can rapidly degrade the dye and limit the formation of toxic by-products. researchgate.net The efficiency of the degradation generally increases with higher concentrations of PDS, as this leads to the generation of more sulfate radicals. d-nb.info

UV-activated Peroxymonosulfate (PMS): Similarly, peroxymonosulfate (HSO₅⁻) can be activated by UV radiation to produce both sulfate and hydroxyl radicals. mdpi.commdpi.com The asymmetric structure of PMS leads to the cleavage of its peroxide bond under UV light, initiating the oxidative degradation of the target pollutant. mdpi.com

HSO₅⁻ + UV light → SO₄•⁻ + •OH

The dual generation of both sulfate and hydroxyl radicals can make the UV/PMS system highly effective for dye degradation. Research on Acid Blue 129 has shown that UV-activated PMS is a viable process for its rapid degradation. researchgate.net The efficiency of the UV/PMS system is also influenced by factors such as the initial concentration of PMS and the pH of the solution. mdpi.com For many organic dyes, the degradation rate increases with an increased concentration of PMS up to an optimal point, beyond which scavenging effects can occur. mdpi.com

Table 2: Comparison of Persulfate-Based AOPs for Anthraquinone Dye Degradation

| Process | Target Pollutant | Key Findings | Reference |

|---|---|---|---|

| UV-activated PDS | Acid Blue 129 | Rapidly degrades the dye and restricts by-product formation. | researchgate.net |

| UV-activated PMS | Acid Blue 129 | Proven to be an effective method for rapid degradation. | researchgate.net |

| UV-activated Persulfate | Reactive Blue 52 | Best performance at neutral pH; excess persulfate leads to scavenging effects. | brieflands.com |

| Thermally Activated Persulfate | Acid Blue 92 | Maximum degradation of 86.47% achieved at pH 5, 0.5 mM SPS, and 333 K. | scispace.com |

Adsorption Based Removal Strategies for Acid Blue 109 Analogues

Adsorbent Materials Research and Development

The search for effective and economical adsorbents for dye removal has led to investigations into a wide array of materials. These can be broadly categorized into carbon-based, metal oxide-based, polymer-based, bio-adsorbents, and zeolites.

Carbon-Based Adsorbents (e.g., activated carbon, functionalized carbon nanotubes)

Activated carbon is a widely utilized adsorbent due to its high porosity and large surface area. tandfonline.comtechscience.com The effectiveness of activated carbon in removing dyes is well-documented, although its high cost and regeneration challenges have prompted research into more economical alternatives. tandfonline.comnih.gov Studies have shown that activated carbon derived from various precursors, including agricultural waste, can effectively adsorb dyes like Methylene (B1212753) Blue and Brilliant Green. scirp.org The adsorption capacity of activated carbon is influenced by factors such as pH, with basic mediums often favoring the removal of certain dyes. scirp.org

Carbon nanotubes (CNTs) have emerged as promising adsorbents because of their substantial surface area, unique hollow cylindrical structure, and the ease with which their surfaces can be modified. researchgate.netrsc.org Functionalizing CNTs can significantly enhance their adsorption capacity compared to their pristine counterparts. researchgate.netrsc.org For instance, the introduction of functional groups can create new adsorption sites and improve the dispersibility of CNTs in water, thereby increasing the available surface for interaction with dye molecules. mdpi.comnih.gov The adsorption efficiency of functionalized multi-walled carbon nanotubes (MWCNTs) has been shown to be more than double that of pristine MWCNTs for certain dyes. nih.gov

| Adsorbent | Target Dye | Maximum Adsorption Capacity (mg/g) | Reference |

| Activated Carbon (from waste rubber tire) | Acid Blue 113 | Not Specified | scirp.org |

| Functionalized MWCNT-SH | Methylene Blue | 166.7 | rsc.org |

| Pristine MWCNT | Methylene Blue | 100 | rsc.org |

| Benzenesulfonate-functionalized MWCNT | Methylene Blue | 151 | mdpi.com |

| Pristine MWCNT | Methylene Blue | 67 | mdpi.com |

Metal Oxide-Based Adsorbents (e.g., magnetic iron oxides)

Metal oxide nanoparticles, such as iron oxides (Fe2O3/Fe3O4), are gaining attention for water purification due to their high specific surface area and efficient adsorption capabilities. ekb.eg Magnetic nanoparticles, in particular, offer the advantage of easy separation from the treated effluent using an external magnetic field. rsc.org A nanocomposite of Fe2O3/Fe3O4 has demonstrated a significant adsorption capacity for Acid Blue 342. ekb.eg The adsorption process using these materials is often pH-dependent, and studies have shown that both Freundlich and Temkin isotherm models can describe the adsorption behavior, indicating a heterogeneous surface and favorable adsorption. ekb.eg

| Adsorbent | Target Dye | Adsorption Capacity (mg/g) | Reference |

| Fe2O3/Fe3O4 nanocomposite | Acid Blue 342 | 39.45 | ekb.eg |

Polymer-Based Adsorbents (e.g., polyaniline, carboxymethyl cellulose (B213188) microspheres)

Polyaniline (PANI) and its composites have emerged as effective adsorbents for dye removal due to their environmental stability, ease of synthesis, and the presence of amine and imine functional groups that facilitate adsorption. nih.govresearchgate.netsci-hub.sersc.org PANI-based adsorbents can be tailored to be pH-responsive, allowing for the selective adsorption of either cationic or anionic dyes by adjusting the pH of the solution. rsc.org For example, in an acidic environment, the surface of a PANI composite becomes positively charged, leading to enhanced adsorption of anionic dyes. rsc.org

| Adsorbent | Target Dye | Maximum Adsorption Capacity (mg/g) | pH | Reference |

| Polyaniline microspheres | Methyl Orange | 154.96 | >6 | researchgate.net |

| Polyaniline-sodium alginate composite | Orange-II | Not specified (99.4% removal) | 3 | rsc.org |

| Polyaniline-sodium alginate composite | Methylene Blue | Not specified (99.1% removal) | 9 | rsc.org |

Bio-Adsorbents (e.g., agricultural waste, algal biomass)

The use of low-cost, readily available agricultural waste and other biomaterials as adsorbents is a growing area of research. nih.gov Materials like almond shells have been successfully used to remove dyes such as Acid Blue 129. nih.gov The efficiency of these bio-adsorbents is often pH-dependent, with acidic conditions generally favoring the removal of acid dyes. nih.gov For example, a removal efficiency of over 98% for Acid Blue 129 was achieved using almond shells at a pH of 2. nih.gov Similarly, the aquatic plant Lemna minor has been shown to be an effective biosorbent for Reactive Blue 19 and Acid Blue 292, with maximum removal occurring at a pH of 3. bbrc.inwho.int

| Bio-Adsorbent | Target Dye | Maximum Adsorption Capacity (mg/g) | Optimal pH | Reference |

| Almond Shell | Acid Blue 129 | 11.95 | 2 | nih.gov |

| Lemna minor | Reactive Blue 19 | 46.51 | 3 | bbrc.in |

| Lemna minor | Acid Blue 292 | 29.25 | 3 | who.int |

Zeolite Adsorbents

Zeolites, with their porous crystal structure and ion-exchange capabilities, are effective adsorbents for various pollutants, including dyes. mdpi.comgeoscienceworld.orgpjoes.com Their surfaces contain active centers that facilitate adsorption. mdpi.com The effectiveness of zeolites can be enhanced through modification. For instance, modifying natural clinoptilolite with a cationic surfactant, hexadecyl trimethyl ammonium (B1175870) bromide (HDTMA-Br), has been shown to improve its capacity for removing direct dyes. semanticscholar.org Similarly, zeolite-x synthesized from kaolin (B608303) has demonstrated high removal efficiency for methylene blue, particularly at an acidic pH. scispace.com

| Zeolite Adsorbent | Target Dye | Maximum Removal Efficiency (%) | Optimal pH | Reference |

| Laccase-modified Zeolite | Acid Fuchsin | Not specified (Adsorption capacity 31 mg/g) | 5 | pjoes.com |

| Zeolite-x (from kaolin) | Methylene Blue | 97.77 | 4 | scispace.com |

| HDTMA-Br modified Zeolite | Direct Blue 129 | 100 (at 20 mg/L) | 7 | semanticscholar.org |

Adsorption Isotherm Models (e.g., Langmuir, Freundlich, Tempkin, Dubinin–Radushkevich)

Adsorption isotherm models are crucial for describing how adsorbates interact with adsorbents and are essential for the design of adsorption systems.

The Langmuir isotherm assumes monolayer adsorption on a homogeneous surface, where all adsorption sites are identical. nih.govbbrc.inmdpi.com It is often used to determine the maximum adsorption capacity of an adsorbent. nih.gov Studies on the removal of Acid Blue 129 by almond shells and Reactive Blue 19 by Lemna minor found that the Langmuir model provided a good fit for the experimental data, suggesting monolayer coverage. nih.govbbrc.in

The Freundlich isotherm is an empirical model that describes multilayer adsorption on a heterogeneous surface with a non-uniform distribution of adsorption heat and affinities. nih.govgeoscienceworld.org The model is often applied to characterize the adsorption on heterogeneous surfaces. ekb.eg

The Temkin isotherm considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage. bbrc.inwho.int It provides insights into the heat of adsorption. bbrc.in

The Dubinin–Radushkevich (D–R) isotherm is used to determine the nature of the adsorption process, whether it is physical or chemical, based on the mean free energy of adsorption. uctm.eduworldwidejournals.com This model does not assume a homogeneous surface or constant adsorption potential. sci-hub.se A mean free energy value below 8 kJ/mol typically indicates a physical adsorption process. uctm.edu

The selection of the most appropriate isotherm model depends on the specific adsorbent-adsorbate system and the experimental conditions. For example, in the study of Acid Blue 129 removal by almond shells, the Langmuir model showed a slightly better fit than the Freundlich, Temkin, and Dubinin-Radushkevich models. nih.gov

| Isotherm Model | Key Assumption | Information Provided |

| Langmuir | Monolayer adsorption on a homogeneous surface | Maximum monolayer adsorption capacity |

| Freundlich | Multilayer adsorption on a heterogeneous surface | Adsorption intensity and capacity |

| Temkin | Linear decrease in heat of adsorption with coverage | Heat of adsorption and adsorbent-adsorbate interactions |

| Dubinin–Radushkevich | Gaussian energy distribution onto a heterogeneous surface | Mean free energy, nature of adsorption (physical/chemical) |

Adsorption Kinetic Models

To understand the rate at which Acid Blue dyes are adsorbed onto various materials, researchers employ kinetic models. The most commonly used are the pseudo-first-order and pseudo-second-order models. These models help determine whether the adsorption process is primarily driven by diffusion or by chemical reactions at the adsorbent's surface.

The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent. It is generally more applicable to the initial stages of adsorption. Studies on the removal of Acid Blue 15 (AB-15) using chitosan (B1678972) have shown that the adsorption process follows this model, suggesting a physisorption mechanism. ajgreenchem.comajgreenchem.com

On the other hand, the pseudo-second-order model posits that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. This model often provides a better fit for the entire adsorption process for many Acid Blue dyes. For instance, the adsorption of Acid Blue 129 (AB129) on almond shells and Acid Blue 193 (AB193) on natural sepiolite (B1149698) were both well-described by the pseudo-second-order model. nih.govsci-hub.se Similarly, studies on the removal of Acid Blue 40 (AB40) and Acid Blue 92 (AB92) also found that the pseudo-second-order model was a good fit for the experimental data. nih.govresearchgate.net The adsorption of Acid Blue 292 (AB292) onto Lemna minor also followed this kinetic model. who.int

Below is an interactive table summarizing the findings from various studies on the kinetic modeling of Acid Blue dye adsorption.

| Dye | Adsorbent | Best Fit Kinetic Model | Reference |

| Acid Blue 15 | Chitosan | Pseudo-first-order | ajgreenchem.comajgreenchem.com |

| Acid Blue 129 | Almond Shell | Pseudo-second-order | nih.gov |

| Acid Blue 193 | Natural Sepiolite | Pseudo-second-order | sci-hub.se |

| Acid Blue 40 | Polyaniline/Fe3O4 | Pseudo-second-order | nih.gov |

| Acid Blue 92 | Single-Walled Carbon Nanotubes | Pseudo-second-order | researchgate.net |

| Acid Blue 292 | Lemna minor | Pseudo-second-order | who.int |

Mechanisms of Adsorption

The removal of Acid Blue dyes from aqueous solutions through adsorption is governed by several underlying mechanisms. These mechanisms can act individually or in combination to facilitate the binding of dye molecules to the surface of the adsorbent. rsc.orgbeilstein-journals.org

Electrostatic Attraction: This is a primary mechanism, especially for ionic dyes like Acid Blue. rsc.org Acid Blue dyes are anionic, meaning they carry a negative charge in solution due to the presence of sulfonate groups. mdpi.com Adsorbents with positively charged surfaces, which can be induced by acidic conditions (low pH), will attract these anionic dye molecules. nih.goviwaponline.commdpi.com For example, the adsorption of Acid Blue 129 on almond shells was enhanced at a low pH of 2, where the adsorbent surface became positively charged, leading to strong electrostatic attraction with the negatively charged dye anions. nih.gov Conversely, at higher pH values, the adsorbent surface becomes more negatively charged, leading to electrostatic repulsion and decreased adsorption. nih.govekb.eg This principle also applies to the adsorption of Acid Blue 25 on pomelo pith and Acid Blue 292 on Lemna minor. who.intmdpi.com

Ion Exchange: This mechanism involves the exchange of ions between the adsorbent and the dye solution. rsc.org For instance, in the removal of Acid Blue 113 using a strong anion exchange resin, the dissociated sulfonic groups of the dye molecule exchange with the chloride ions of the resin's quaternary ammonium groups. mdpi.com This process is a key factor in the high adsorption capacity of ion exchange resins for anionic dyes. mdpi.com Similarly, the sorption of basic dyes on wood shavings has been attributed to an ion-exchange mechanism. researchgate.net

Surface Complexation: This mechanism involves the formation of surface complexes between the dye molecules and the functional groups on the adsorbent's surface. rsc.org For example, the adsorption of Methylene Blue, a cationic dye, onto acid-functionalized bentonite (B74815) involves the formation of a surface complex. mdpi.com The adsorption of certain pollutants can also be dominated by surface complexation, as seen in the removal of Cr(VI) by MgAl-LDH@SiO2. nih.gov The adsorption of Methylene Blue onto modified spent coffee grounds was also found to be achieved through a surface complexation mechanism between the dye ions and oxygen-containing functional groups. iwaponline.com

Hydrogen Bonding: This involves the formation of hydrogen bonds between hydrogen atoms in the dye molecule or on the adsorbent surface and electronegative atoms like oxygen, nitrogen, or fluorine. beilstein-journals.org The adsorption of Acid Blue 40 on polyaniline is enhanced by the formation of hydrogen bonds between the dye and the –NH group of the polymer. nih.gov For Acid Blue 25, hydrogen bonding interactions with functional groups like carboxylic acid, amines, and hydroxyl groups on the surface of pomelo pith are a key part of the adsorption mechanism. mdpi.com The adsorption of Acid Blue 92 by single-walled carbon nanotubes is also significantly influenced by hydrogen bonding. researchgate.net

The following interactive table provides a summary of the dominant adsorption mechanisms for various Acid Blue analogues.

| Dye | Adsorbent | Dominant Adsorption Mechanisms | Reference |

| Acid Blue 129 | Almond Shell | Electrostatic Attraction | nih.gov |

| Acid Blue 113 | Anion Exchange Resin | Ion Exchange, π–π Interactions | mdpi.com |

| Acid Blue 40 | Polyaniline | Electrostatic Attraction, Hydrogen Bonding | nih.gov |

| Acid Blue 25 | Pomelo Pith | Electrostatic Attraction, Hydrogen Bonding | mdpi.com |

| Acid Blue 92 | Single-Walled Carbon Nanotubes | Hydrogen Bonding, π–π Interactions | researchgate.net |

Mechanistic and Kinetic Investigations of Acid Blue 109 Degradation

Identification of Degradation Pathways

The breakdown of Acid Blue 109 involves a series of complex reactions that transform the dye molecule into simpler, less harmful substances. This process can be broadly categorized into three stages: cleavage of the chromophore, formation of intermediate products, and finally, mineralization.

The color of this compound is due to its anthraquinone (B42736) structure, which is a type of chromophore. The initial and most critical step in the degradation process is the cleavage of this structure. whiterose.ac.uk The breakdown of the fused aromatic rings in the anthraquinone core leads to the loss of color. nih.govwho.int This can be achieved through various advanced oxidation processes (AOPs) that generate highly reactive species like hydroxyl radicals. These radicals can attack the aromatic rings, leading to their opening and the destruction of the chromophoric system. In some degradation processes, such as enzymatic degradation, the opening of the anthraquinone ring can result in the formation of intermediates like phthalic acid. researchgate.net

While this compound is an anthraquinone dye, it is important to note that for azo dyes, the primary chromophore-cleaving step is the reductive cleavage of the azo bond (-N=N-). canada.camdpi.comasm.org This process, often carried out by enzymes like azoreductases, results in the formation of aromatic amines. nih.govnih.gov

Following the initial cleavage of the chromophore, a variety of intermediate products are formed. These intermediates are then further transformed through subsequent reactions. Common transformation reactions include N-de-ethylation and hydroxylation.

N-de-ethylation: This process involves the removal of ethyl groups from the nitrogen atoms in the dye molecule. This has been observed in the degradation of other similar dyes, where it is a competitive reaction pathway. acs.org

Hydroxylation: This involves the addition of hydroxyl (-OH) groups to the aromatic rings of the dye molecule or its intermediates. acs.orgscispace.com The attack of hydroxyl radicals on the benzene (B151609) or sulfonylated benzene rings is a common step in the degradation of many aromatic pollutants. scielo.br This process can lead to the formation of hydroxylated derivatives, which are often more susceptible to further degradation.

The specific intermediates formed during the degradation of this compound can vary depending on the degradation method used. For example, in enzymatic degradation, intermediates can include smaller aromatic compounds resulting from the breakdown of the anthraquinone structure. nih.govresearchgate.net

The ultimate goal of dye degradation is mineralization, which is the complete conversion of the organic dye molecule into simple inorganic substances like carbon dioxide (CO2), water (H2O), sulfate (B86663) ions (SO4²⁻), and ammonium (B1175870) ions (NH4⁺). researchgate.netunlv.edu This final stage ensures the complete removal of the pollutant and its byproducts from the environment. atlantis-press.comresearchgate.net

The mineralization of intermediates formed from the cleavage of the chromophore and subsequent transformations occurs through a series of oxidative reactions. unlv.edu These reactions continue to break down the smaller organic fragments until only the final inorganic products remain. The efficiency of mineralization is a key indicator of the effectiveness of a given degradation process. nih.gov

Intermediate Product Formation and Transformation (e.g., N-de-ethylation, hydroxylation)

Reaction Kinetics and Rate Determination

The study of reaction kinetics provides valuable insights into the speed of the degradation process and the factors that influence it. This knowledge is essential for optimizing treatment conditions and designing efficient reactor systems.

The rate of degradation of this compound is often quantified by determining the reaction rate constant (k). This constant is a measure of how quickly the dye is degraded under a specific set of conditions. Several studies have investigated the kinetics of degradation for similar acid dyes. For instance, in the photocatalytic degradation of an acid blue dye using a 5% La2O3-TiO2 nanocomposite, the rate constant was determined to be 2.2 x 10⁻² min⁻¹. iosrjournals.org In another study on the degradation of Acid Blue 92 using thermally activated persulfate, the rate constant was found to be 0.0018 min⁻¹ at 333 K. d-nb.info

The degradation of anthraquinone dyes often follows pseudo-first-order kinetics. This means that the rate of degradation is directly proportional to the concentration of the dye. The rate constant can be determined experimentally by monitoring the decrease in dye concentration over time.

Table 1: Example Rate Constants for Acid Dye Degradation

| Dye | Degradation Process | Catalyst/Oxidant | Rate Constant (k) | Reference |

|---|---|---|---|---|

| Acid Blue Dye | Photocatalysis | 5% La2O3-TiO2 | 2.2 x 10⁻² min⁻¹ | iosrjournals.org |

| Acid Blue 92 | Thermally Activated Persulfate | Persulfate | 0.0018 min⁻¹ (at 333 K) | d-nb.info |

| Acid Blue 62 | Reaction with ·OH radical | - | 1.0 x 10¹⁰ M⁻¹s⁻¹ |

The initial concentration of the dye can have a significant impact on the kinetics of the degradation reaction. nih.gov Generally, an increase in the initial dye concentration leads to a decrease in the degradation rate. nih.gov This is because at higher concentrations, more dye molecules are competing for the same amount of reactive species (e.g., hydroxyl radicals) or active sites on a catalyst. iwra.org

For example, in the enzymatic degradation of Acid Violet 109, increasing the initial dye concentration showed an inhibitory effect on the reaction rate. nih.govresearchgate.net Similarly, in the removal of Acid Blue 292 by biosorption, the percentage of dye removal decreased as the initial concentration increased from 10 mg/L to 200 mg/L. who.int This phenomenon is often attributed to the saturation of the catalyst surface or the depletion of the oxidizing agent at higher dye concentrations. bioline.org.br

Table 2: Effect of Initial Concentration on Dye Removal

| Dye | Process | Initial Concentration | Removal Efficiency/Rate | Reference |

|---|---|---|---|---|

| Acid Violet 109 | Enzymatic Degradation | Low | Higher Rate | nih.govresearchgate.net |

| High | Lower Rate (Inhibition) | |||

| Acid Blue 292 | Biosorption | 10 mg/L | 98.9% | who.int |

| 200 mg/L | 74.4% |

Determination of Rate Constants for Degradation Processes

Role of Reactive Species in Oxidative Degradation (e.g., hydroxyl radicals, superoxide (B77818) radicals, holes)

The degradation of complex organic molecules such as this compound via advanced oxidation processes (AOPs) is fundamentally driven by the action of highly reactive chemical species. nih.gov In photocatalytic systems, the process is initiated when a semiconductor catalyst absorbs light, leading to the generation of electron-hole pairs (e⁻/h⁺). researchgate.netutwente.nl These charge carriers interact with adsorbed water and oxygen molecules to produce a variety of reactive oxygen species (ROS), which are the primary agents of degradation. utwente.nl The principal reactive species involved in the oxidative degradation of dyes include hydroxyl radicals (•OH), superoxide radicals (•O₂⁻), and positive "holes" (h⁺) in the catalyst's valence band. researchgate.netresearchgate.net

Hydroxyl Radicals (•OH): With a high oxidation potential of +2.8 V, hydroxyl radicals are powerful, non-selective oxidants capable of reacting with a wide range of organic compounds. nih.govmdpi.com They are primarily formed through two pathways: the oxidation of water molecules or surface hydroxyl groups by valence band holes (h⁺) and through a series of reactions initiated by superoxide radicals. researchgate.netunito.it Once formed, •OH radicals attack the dye molecule, leading to the cleavage of chemical bonds, such as the azo bond (–N=N–), and the progressive breakdown of the complex structure into smaller intermediates and eventually mineralized products like CO₂, H₂O, and inorganic ions. researchgate.netscirp.org The accumulation of •OH on the catalyst surface is crucial for the complete oxidation of organic pollutants. scirp.org

Holes (h⁺): A hole is a positive charge carrier created in the valence band of the semiconductor when an electron is excited to the conduction band. utwente.nl These holes are powerful oxidizing agents themselves and can directly oxidize the adsorbed dye molecule. researchgate.net Alternatively, as mentioned, they can react with water or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals. utwente.nl The efficiency of degradation is therefore closely linked to the effective separation and utilization of these photogenerated electrons and holes. utwente.nl

To elucidate the specific contributions of these reactive species in the degradation of this compound, trapping experiments are commonly employed. In these experiments, specific chemical scavengers are introduced into the reaction solution to selectively quench one type of reactive species. By observing the change in the degradation rate, the relative importance of each species can be determined.

A study on the photocatalytic degradation of Reactive Blue 109 using a Nb₂O₅/32%Ag composite catalyst investigated the roles of •OH, •O₂⁻, and h⁺. researchgate.net Scavengers were added to the dye solution to determine the primary mechanism of degradation. The results of these trapping experiments are detailed below.

| Scavenger Added | Target Reactive Species | Degradation Efficiency (%) After 120 min | Inhibition of Degradation (%) |

| None | - | ~93.8 | 0 |

| Isopropyl Alcohol (IPA) | Hydroxyl Radicals (•OH) | 55 | 41.4 |

| Benzoquinone (BQ) | Superoxide Radicals (•O₂⁻) | 28 | 70.1 |

| Ethylenediaminetetraacetic acid (EDTA) | Holes (h⁺) | 22 | 76.5 |

Data compiled from research on the photocatalytic degradation of Reactive Blue 109 using a Nb₂O₅/32%Ag catalyst. researchgate.net

The findings from these experiments revealed that the introduction of scavengers for holes (EDTA) and superoxide radicals (benzoquinone) resulted in a dramatic decrease in the degradation efficiency of this compound, with inhibition rates of 76.5% and 70.1%, respectively. researchgate.net The addition of an •OH scavenger (isopropyl alcohol) also significantly reduced the degradation rate, but to a lesser extent. researchgate.net This indicates that while hydroxyl radicals are involved, the direct oxidation by holes and the reactions initiated by superoxide radicals are the dominant degradation pathways for this compound under these specific experimental conditions. researchgate.net These results underscore that the degradation of this compound is a complex process driven by the synergistic action of multiple reactive species. researchgate.net

Theoretical and Computational Studies of Acid Blue 109

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules. These methods, based on the principles of quantum mechanics, provide detailed information about molecular orbitals and electron distribution.

Molecular orbital (MO) theory is pivotal in describing the electronic structure and reactivity of molecules. The analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. mdpi.com The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. mdpi.com

For a dye like Acid Blue 109, MO analysis would help in understanding its color, which arises from electronic transitions between these orbitals. While specific studies performing a detailed MO analysis on this compound were not found, the methodology is widely applied to other dyes. For instance, quantum-chemical calculations on azo dyes have been used to examine the influence of tautomeric equilibrium on their structure and color properties. scirp.org Such studies often involve calculating the energy levels and spatial distribution of HOMO and LUMO to predict the most likely sites for electrophilic and nucleophilic attacks.

Natural Bond Orbital (NBO) analysis is another technique used to study bonding interactions within a molecule, providing a more intuitive chemical picture compared to canonical molecular orbitals. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for a Generic Dye Molecule This table is illustrative and does not represent this compound specifically, but demonstrates typical data from MO analysis.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.58 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. researchgate.net |

| ELUMO | -0.89 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to predict the electronic structure and reactivity of molecules. By optimizing the molecular geometry, DFT can calculate the distribution of electron density and generate electrostatic potential maps. unizin.org These maps visualize the electron-rich (red) and electron-poor (blue) regions of a molecule, thereby predicting sites susceptible to chemical reactions. unizin.org

For this compound, such calculations would reveal how the charge is distributed across its complex triarylmethane structure, influenced by its various functional groups. This information is crucial for predicting how the dye will interact with other molecules, such as fibers in the dyeing process or adsorbent materials during wastewater treatment. For example, in studies of other complex organic molecules, DFT has been used to analyze how substituents affect the HOMO-LUMO gap and, consequently, the molecule's stability and reactivity. acs.org The Fukui function is another descriptor derived from these calculations that helps in identifying the most reactive sites within the molecule. dntb.gov.ua

Molecular Orbital Analysis of this compound and Intermediates

Molecular Modeling and Simulation

Molecular modeling and simulation techniques like Molecular Dynamics (MD) and DFT are essential for studying dynamic processes and interactions at the molecular level.

The removal of dyes from wastewater is often achieved through adsorption. Understanding the adsorption mechanism at a molecular level is crucial for designing efficient adsorbents. Molecular Dynamics (MD) simulations can model the movement of dye molecules and their interaction with an adsorbent surface over time, providing insights into the adsorption process. researchgate.net DFT calculations complement this by providing accurate interaction energies and elucidating the nature of the bonds formed (physisorption vs. chemisorption). mdpi.comec-lyon.fr

While specific simulation studies for this compound were not identified, research on other dyes provides a clear framework. For example, MD and DFT studies on the adsorption of Methylene (B1212753) Blue onto activated carbon have elucidated the intricate molecular interactions and adsorption dynamics. Such studies calculate adsorption energies to determine the strength of the interaction. For instance, the adsorption energy of Methylene Blue on a ZnTiO₃ surface was calculated to be significantly stronger (-2.92 eV) than on a TiO₂ surface (-0.12 eV), indicating a more favorable interaction. mdpi.com These simulations can reveal the orientation of the dye molecule on the surface and the specific atoms involved in the interaction. mdpi.commdpi.com

Table 2: Example Adsorption Parameters from a DFT Study of Methylene Blue (MB) This table illustrates the type of data generated from adsorption simulations and is not specific to this compound.

| System | Adsorption Energy (Eads) (eV) | Average Adsorption Distance (Å) | Reference |

|---|---|---|---|

| MB on ZnTiO₃ surface | -2.92 | 2.43 | mdpi.com |

Computational modeling is also a valuable tool for predicting the degradation pathways of dyes in processes like photocatalysis or advanced oxidation. acs.org These simulations can help identify transient intermediates, which are often difficult to detect experimentally, and determine the energetics of different reaction steps.

For example, studies on the photocatalytic degradation of Acid Blue 1 with ZnO nanoparticles identified numerous intermediates through techniques like HPLC-ESI-MS, and computational modeling helped to propose a detailed degradation pathway. acs.org The degradation was found to proceed through competitive reactions including N-de-ethylation and hydroxylation. acs.org Similarly, the degradation pathways for Acid Blue 80 and Acid Blue 111 have been investigated, showing decomposition into smaller molecules like oxalic acid, and ultimately, mineralization to CO₂ and water. researchgate.net For this compound, such studies would map out its breakdown process, helping to optimize conditions for its complete removal from effluents.

Adsorption Mechanism Simulations (e.g., molecular dynamics, DFT)

Advanced Modeling for Process Optimization (e.g., Response Surface Methodology, Taguchi method)

To transition from laboratory-scale studies to industrial applications, processes must be optimized for efficiency and cost-effectiveness. Statistical modeling techniques like Response Surface Methodology (RSM) and the Taguchi method are widely used for this purpose.

Response Surface Methodology (RSM) is a collection of mathematical and statistical techniques used to model and analyze problems where a response of interest is influenced by several variables. mdpi.com The goal is to optimize this response. In the context of dye treatment, RSM can be used to find the optimal conditions (e.g., pH, catalyst dose, initial dye concentration, reaction time) for maximizing removal efficiency. mdpi.comsemanticscholar.org The method reduces the number of required experiments compared to a one-factor-at-a-time approach and allows for the evaluation of interaction effects between parameters. mdpi.com Studies on dyes like Acid Blue 113 have successfully used RSM to optimize photocatalytic degradation processes. mdpi.com

Table 3: Example of an Experimental Design for Process Optimization using RSM for Dye Degradation This table is a representative example and is not specific to this compound.

| Independent Variable | Units | Range Studied |

|---|---|---|

| pH | - | 3 - 11 |

| Initial Dye Concentration | mg/L | 10 - 50 |

| Catalyst Dose | g/L | 0.5 - 2.5 |

The Taguchi method is another powerful statistical tool for optimizing processes. It utilizes orthogonal arrays to study the effect of multiple variables with a small number of experiments. mdpi.comnih.gov A key aspect of the Taguchi method is the use of a signal-to-noise (S/N) ratio to measure the quality of the response, making the process robust against sources of variation. nih.gov This method has been applied to optimize the removal of various dyes, such as Acid Blue 92 and Acid Blue 113, by identifying the most influential factors in the process. mdpi.comuni-lj.siuni-lj.si For instance, in the biodecolorization of Acid Blue 92, the Taguchi method identified reaction time as the most effective factor. uni-lj.si

Analytical Research Methodologies for Acid Blue 109 and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating complex mixtures. For a compound like Acid Blue 109, various chromatographic methods are employed to isolate the dye from sample matrices and to separate it from its degradation products for individual analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of water-soluble and non-volatile compounds like this compound. osha.govscribd.com Reversed-phase HPLC (RP-HPLC) is particularly common, where a nonpolar stationary phase is used with a polar mobile phase.

Research on this compound and structurally similar dyes demonstrates the utility of HPLC for their analysis. For instance, the analysis of DCT Reactive Blue 109 has been performed using HPLC, showing a distinct peak at a retention time of 4.171 minutes. researchgate.net In studies of other acid dyes, such as Acid Blue 113, HPLC is used to track the disappearance of the parent dye and the emergence of metabolites. nih.govresearchgate.net These analyses often utilize a C18 column with a mobile phase consisting of a mixture of methanol (B129727) and water, and detection is typically carried out using a UV-Vis or a photodiode array (PDA) detector set at a specific wavelength. nih.govresearchgate.netscribd.com Gradient elution, where the composition of the mobile phase is changed over time, is often necessary to separate compounds with a wide range of polarities, which is typical for a dye and its degradation intermediates. scribd.comhitachi-hightech.com

Table 1: Example HPLC Conditions for Analysis of Acid Dyes

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Sunfire C18 (150 x 4.6 mm, 5 µm) nih.gov | Inertsil ODS-2 (150 x 2.1 mm) scribd.com | HITACHI LaChrom C18 (150 x 4.6 mm, 3 µm) hitachi-hightech.com |

| Mobile Phase | Methanol:Water (50:50 v/v) nih.gov | Acetonitrile:Water (pH 2.5) scribd.com | 10 mmol/L Ammonium (B1175870) Acetate (B1210297) / Acetonitrile hitachi-hightech.com |

| Elution Mode | Isocratic nih.gov | Gradient (20-98% Acetonitrile) scribd.com | Gradient (2% to 100% B*) hitachi-hightech.com |

| Flow Rate | 0.5 mL/min nih.gov | 0.5 mL/min scribd.com | 1.0 mL/min hitachi-hightech.com |

| Detector | UV-Vis at 254 nm nih.gov | Photodiode Array (PDA) 380-600 nm scribd.com | Diode Array (DAD) hitachi-hightech.com |

Note: Condition 3 refers to a gradient where Eluent A is 95:5 ammonium acetate/acetonitrile and Eluent B is 50:50 ammonium acetate/acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification

While HPLC is suited for the parent dye, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying the smaller, more volatile, and often less polar metabolites that result from the breakdown of the complex dye structure. nih.govresearchgate.netnih.gov Before analysis by GC-MS, the aqueous sample containing the metabolites is typically extracted with an organic solvent, such as ethyl acetate, to isolate the compounds of interest. nih.gov

The extracted metabolites are then often derivatized to increase their volatility and thermal stability, which is crucial for successful GC analysis. mdpi.comresearchgate.net The sample is injected into the GC, where it is vaporized and separated based on boiling point and interaction with the column's stationary phase. mdpi.com The separated compounds then enter the mass spectrometer, which bombards them with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum is a "fingerprint" that allows for the identification of the compound by comparing it to spectral libraries. plos.orgnih.gov Studies on the degradation of similar azo dyes, like Acid Blue 113, have used GC-MS to identify metabolites such as sodium-4-aminobenzene sulfonate (m/z 195) and sodium-4-amino, 1-naphthyl benzene (B151609) sulfonate (m/z 308). nih.govresearchgate.net

Table 2: Example GC-MS Identified Metabolites from Azo Dye Degradation

| Parent Dye | Identified Metabolite | Molecular Weight (g/mol) | Key Mass Fragment (m/z) | Reference |

|---|---|---|---|---|

| Acid Blue 113 | Sodium-4-aminobenzene sulfonate | 195.18 | 195 | nih.govresearchgate.net |

| Acid Blue 113 | Sodium-4-amino, 1-naphthyl benzene sulfonate | 308.31 | 308 | nih.govresearchgate.net |

| Acid Blue 113 | Sodium-5-amino-8-anilino naphthalene (B1677914) 1-sulfonate | 336.36 | 336 | nih.govresearchgate.net |

| Reactive Blue 172 | 4-(ethenylsulfonyl) aniline | 183.23 | 19.54 (RT) | researchgate.net |

Note: RT refers to Retention Time in minutes, as reported in the source.

Thin-Layer Chromatography (TLC) for Qualitative Analysis

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for the qualitative analysis of this compound and its metabolites. nih.goviwaponline.com It is often used to quickly check the progress of a reaction or to get a preliminary idea of the number of components in a mixture. cetesb.sp.gov.br

In TLC, a sample is spotted onto a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. nih.goviwaponline.com The plate is then placed in a sealed chamber with a solvent system (mobile phase). The solvent moves up the plate by capillary action, and the components of the sample mixture travel at different rates depending on their affinity for the stationary phase versus their solubility in the mobile phase. curtin.edu.au This differential migration results in the separation of the components. For azo dyes, typical mobile phases are mixtures of solvents like n-propanol, methanol, ethyl acetate, and acetic acid. nih.gov After development, the separated spots are visualized, often under UV light (at 254 nm or 366 nm), and their Retardation Factor (Rf) values are calculated. nih.goviwaponline.com A change in the Rf value from the parent dye or the appearance of new spots indicates that degradation has occurred. nih.gov

Table 3: Example TLC Systems for Azo Dye Analysis

| Stationary Phase | Mobile Phase Composition (v/v/v/v/v) | Visualization | Reference |

|---|---|---|---|

| Silica Gel | n-propanol : methanol : ethyl acetate : water : glacial acetic acid (3:2:2:1:0.5) | UV Light (254 & 366 nm) | nih.gov |

| Silica Plate | Chloroform : ethyl acetate : acetic acid (30:30:0.6) | UV Light (254 & 366 nm) | iwaponline.com |

| Silica Gel | Toluene : ethyl acetate (10:1) | Visual Inspection & UV Light (254 nm) | cetesb.sp.gov.br |

Spectroscopic Techniques for Degradation Monitoring and Structural Elucidation

Spectroscopic techniques are indispensable for monitoring the breakdown of this compound and for determining the chemical structures of the intermediate compounds formed during the process.

UV-Visible Spectroscopy for Decolorization Tracking

UV-Visible (UV-Vis) spectroscopy is the primary technique used to track the decolorization of dyes like this compound. The color of the dye is due to its chromophores, which absorb light in the visible region of the electromagnetic spectrum. informaticsjournals.co.in this compound, as an anthraquinone (B42736) dye, has a characteristic maximum absorbance wavelength (λmax). For the similar Acid Blue 80, this peak is at 627 nm. sigmaaldrich.commdpi.com

By measuring the absorbance of a dye solution at its λmax over time, the rate of decolorization can be quantified. informaticsjournals.co.innih.gov A decrease in the absorbance at this specific wavelength directly corresponds to the destruction of the dye's chromophore and thus, the loss of color. nih.gov Full-spectrum scans, typically from 200 to 800 nm, are also performed. The disappearance of the main visible peak and the potential appearance of new peaks in the UV or visible range can confirm that the decolorization is due to degradation rather than simple adsorption and can provide clues about the formation of new chemical structures. informaticsjournals.co.in

Mass Spectrometry (MS) for Intermediate Characterization

Mass Spectrometry (MS), particularly when coupled with HPLC (LC-MS), is a vital tool for the structural elucidation of degradation intermediates. researchgate.netnih.gov Many of the breakdown products of this compound are polar, non-volatile, and thermally unstable, making them unsuitable for GC-MS without derivatization. LC-MS overcomes this limitation.

For polysulphonated dyes like this compound, negative-ion electrospray ionization (ESI) is the most effective MS technique. upce.czupce.cz ESI generates ions directly from a liquid solution, allowing for the analysis of large, non-volatile molecules. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). upce.cz The resulting mass spectrum reveals the molecular weight of the intermediates. For sulphonated compounds, a series of ions such as [M-H]⁻, [M-2H]²⁻, and their sodium adducts are often observed, which can help determine the molecular mass and confirm the number of sulphonic acid groups present on a fragment. upce.czupce.cz By analyzing the masses of the various intermediates, a step-by-step degradation pathway for this compound can be proposed. acs.org

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the various functional groups present in a molecule. When a sample is irradiated with infrared light, its constituent chemical bonds absorb energy at specific frequencies, causing them to vibrate. An FTIR spectrometer measures this absorption and generates a spectrum that plots absorbance or transmittance against wavenumber (cm⁻¹). This spectrum serves as a unique molecular "fingerprint," where specific peaks correspond to particular functional groups.

For a complex dye molecule like this compound, FTIR analysis is instrumental in confirming the presence of its key structural components. The analysis of the dye before and after a degradation process can also reveal changes in these functional groups, indicating the breakdown of the molecule. For instance, the disappearance or reduction in the intensity of peaks associated with the anthraquinone ring or sulfonic groups would suggest their transformation into intermediate products.

Based on the known structure of this compound, the FTIR spectrum is expected to exhibit several characteristic absorption bands. The primary functional groups include aromatic rings, amine groups (N-H), sulfonic acid groups (S=O), and carbonyl groups (C=O) from the anthraquinone core. General spectral regions for these groups are well-established. mdpi.comcopernicus.org Analysis of similar dyes and organic compounds helps in assigning these peaks. researchgate.netpcbiochemres.com

Table 1: Expected FTIR Absorption Bands for this compound This table is generated based on established frequency ranges for functional groups present in the this compound structure.

| Wavenumber (cm⁻¹) | Bond | Functional Group |

|---|---|---|

| 3500 - 3300 | N-H Stretch | Secondary Amine |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 1680 - 1650 | C=O Stretch | Ketone (Anthraquinone) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1350 - 1300 | S=O Stretch | Sulfonic Acid / Sulfonate |

| 1250 - 1020 | C-N Stretch | Aromatic Amine |

| 1180 - 1140 | S=O Stretch | Sulfonic Acid / Sulfonate |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic compounds. It operates by probing the magnetic properties of atomic nuclei, most commonly hydrogen (¹H NMR) and carbon-13 (¹³C NMR). When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is highly sensitive to the local electronic environment, allowing for the differentiation of atoms within a molecule.

For this compound, NMR spectroscopy would provide definitive confirmation of its complex structure by mapping out the carbon-hydrogen framework.

¹H NMR would identify the different types of protons, such as those on the aromatic rings and the alkyl groups attached to the amine. The chemical shift (δ, in ppm), signal splitting (multiplicity), and integration (relative number of protons) would reveal how these protons are arranged and which atoms are adjacent to them.

¹³C NMR would detect the different carbon atoms in the molecule, including the carbonyl carbons of the anthraquinone core, the carbons of the aromatic rings, and any aliphatic carbons.

While NMR is a standard tool for structural confirmation, specific ¹H and ¹³C NMR spectral data for this compound are not commonly reported in studies focused on its degradation. However, the theoretical application of the technique allows for the prediction of the types of signals that would confirm its structure.

Table 2: Conceptual NMR Data for Structural Confirmation of this compound This table outlines the expected types of signals and general chemical shift regions for the nuclei in this compound. Specific values would require experimental analysis.

| Nucleus | Structural Moiety | Expected Chemical Shift (δ) Range (ppm) |

|---|---|---|

| ¹H | Aromatic-H | 6.5 - 8.5 |

| ¹H | N-H | Variable, depends on solvent and concentration |

| ¹H | Aliphatic-H (on groups attached to N) | 1.0 - 4.0 |

| ¹³C | C=O (Anthraquinone) | 180 - 200 |

| ¹³C | Aromatic-C | 110 - 160 |

Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) Analysis for Mineralization Assessment

Assessing the complete degradation, or mineralization, of an organic pollutant like this compound is crucial in wastewater treatment studies. Mineralization refers to the conversion of the organic molecule into simple inorganic substances such as carbon dioxide (CO₂), water (H₂O), and mineral acids. Two key aggregate parameters used to measure the extent of mineralization are Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC). mdpi.comconcawe.eu

Chemical Oxygen Demand (COD) measures the amount of oxygen required to chemically oxidize the organic compounds in water. A high COD value indicates a high concentration of oxidizable organic matter.

Total Organic Carbon (TOC) is a direct measure of the total amount of carbon bound in organic compounds. TOC analysis is highly sensitive and provides a direct quantification of the organic content, regardless of the oxidation state of the carbon atoms. mdpi.com

During the degradation of this compound, monitoring the reduction in COD and TOC over time provides a measure of treatment efficiency. A significant decrease in both parameters indicates that the dye is not just being decolorized (i.e., the chromophore is being broken down) but is being completely mineralized. Research on the electrochemical oxidation of C.I. Reactive Blue 109 has demonstrated significant COD removal. researchgate.net Studies on other acid dyes, such as Acid Blue 92 and Acid Blue 113, have also shown high percentages of both COD and TOC removal using various advanced oxidation processes. asianpubs.orgd-nb.info

Table 3: Research Findings on Mineralization Assessment of Acid Dyes This table presents data from studies on this compound and similar dyes, demonstrating the use of COD and TOC to assess mineralization.

| Dye | Treatment Process | Parameter | Initial Value | Final Value | Removal Efficiency (%) | Reference |

|---|---|---|---|---|---|---|

| C.I. Reactive Blue 109 | Electrochemical Oxidation | COD | Not Specified | Not Specified | ~85% | researchgate.net |

| Acid Blue 113 | Solar Photo-Fenton | COD | Not Specified | Not Specified | 65% (after 180 min) | asianpubs.org |

| Acid Blue 113 | Solar Photo-Fenton | TOC | Not Specified | Not Specified | Complete (after 240 min) | asianpubs.org |

| Acid Blue 92 | Thermally Activated Persulfate | COD | Not Specified | Not Specified | 65.5% (at pH 5) | d-nb.info |

| Acid Blue 92 | Thermally Activated Persulfate | TOC | Not Specified | Not Specified | 89.2% (after 75 min) | d-nb.info |

| Methylene (B1212753) Blue | Dielectric Barrier Discharge | COD | Not Specified | Not Specified | 48.3% (after 30 min) | mdpi.com |

Future Research Directions and Unaddressed Challenges in Acid Blue 109 Remediation

Development of Novel, Sustainable, and Cost-Effective Treatment Technologies

The quest for environmentally friendly and economically viable methods to treat dye-laden wastewater is a major driver of current research. While conventional methods have limitations, emerging technologies offer promising alternatives for the degradation of Acid Blue 109.

Advanced Oxidation Processes (AOPs) are at the forefront of this research, utilizing highly reactive radicals, such as hydroxyl radicals (•OH), to break down complex organic molecules into simpler, less harmful substances like CO2 and H2O. mdpi.comopenbiotechnologyjournal.com The Fenton process, a type of AOP, has shown particular promise for the degradation of Acid Violet 109 (AV 109), a dye structurally similar to this compound. e3s-conferences.orgmjcce.org.mk Studies have demonstrated high decolorization efficiencies, often exceeding 90%, in relatively short time frames. e3s-conferences.orgresearchgate.net However, a key challenge with AOPs is the potential for the formation of hazardous by-products if the oxidation is incomplete. mdpi.com

To enhance sustainability, research is increasingly focused on integrating renewable energy sources with AOPs. rsc.org For instance, the solar photo-Fenton process utilizes sunlight to drive the generation of hydroxyl radicals, potentially reducing operational costs. mdpi.com Another avenue of innovation lies in the development of novel catalysts and materials. Nanotechnology, for example, offers the potential to create highly efficient photocatalysts for dye degradation. researchgate.net

Biological treatment methods, which use microorganisms or their enzymes to break down dyes, are often considered more cost-effective and environmentally benign than chemical processes. mdpi.comlidsen.com However, these methods can be slow and may not be effective for all types of dyes, including some acid and reactive dyes. lidsen.commdpi.com Future research in this area should focus on identifying or engineering microbial strains and enzymes with enhanced capabilities for degrading recalcitrant dyes like this compound. mdpi.com

The development of innovative reactor designs is also crucial. Microreactors, for instance, offer advantages such as high surface area-to-volume ratios, leading to enhanced reaction rates and efficiencies in dye degradation processes like the Fenton reaction. mjcce.org.mkresearchgate.net

Table 1: Emerging Treatment Technologies for Dyes Similar to this compound

| Technology | Target Dye | Key Findings | Reference |

|---|---|---|---|

| Fenton Process in Microreactor | Acid Violet 109 | Achieved decolorization efficiencies between 82% and 99%. | mjcce.org.mk |

| Solar Photo-Fenton | Acid Blue 161 | Demonstrated potential for using sunlight to drive degradation, though efficiency can be variable. | mdpi.com |

| Enzymatic Degradation | Acid Violet 109 | Horseradish peroxidase showed 70% decolorization in 0.25 hours. | whiterose.ac.uk |

| Photocatalysis with Nanocomposites | Acid Blue dye | CdS/TiO2 nanocomposites demonstrated enhanced photocatalytic activity. | researchgate.net |

Upscaling of Laboratory-Based Processes for Industrial Applications

A significant gap exists between promising laboratory-scale results and their practical implementation in industrial settings. researchgate.netrsc.org The transition from controlled lab environments to the complexities of real-world industrial wastewater presents numerous challenges that require dedicated research and development.

One of the primary obstacles is cost. researchgate.net Many advanced treatment technologies, while effective, can be expensive to install and operate on a large scale. rsc.org For example, the cost of reagents for chemical processes and the energy requirements for certain AOPs can be prohibitive for many industries. mdpi.comresearchgate.net Therefore, a critical area of future research is the optimization of these processes to reduce costs without compromising efficiency.

The composition of industrial wastewater is another major factor. Unlike the simulated wastewater often used in laboratory studies, real industrial effluents are complex mixtures of various dyes, chemicals, and other pollutants. whiterose.ac.uk The presence of these other substances can interfere with the effectiveness of the treatment process. For instance, in a study on enzymatic degradation, the treatment of a real effluent was significantly less effective than the degradation of a single dye solution. whiterose.ac.uk

The scalability of the technology itself is also a concern. Processes that work well in a small, controlled batch reactor may not perform as expected in a large, continuous flow system. mdpi.com Research into reactor design and process engineering is essential to ensure that laboratory successes can be replicated on an industrial scale. whiterose.ac.uk This includes developing robust systems that can handle large volumes of wastewater and variations in effluent composition. mdpi.com

Furthermore, the management of by-products and sludge generated during treatment is a critical consideration for industrial applications. mdpi.comwhiterose.ac.uk Some treatment methods can produce secondary pollutants that may be as harmful as the original dye. mdpi.com Future research must focus on developing processes that minimize the formation of such by-products and on finding sustainable ways to manage any waste that is generated.

Table 2: Challenges in Upscaling Dye Remediation Processes

| Challenge | Description | Reference |

|---|---|---|

| Cost | High capital and operational costs of advanced technologies can be a barrier to industrial adoption. | rsc.orgresearchgate.net |

| Wastewater Complexity | Real industrial effluents contain a mix of pollutants that can inhibit treatment efficiency. | whiterose.ac.uk |

| Scalability | Processes effective in the lab may not be as efficient in large-scale, continuous flow systems. | whiterose.ac.ukmdpi.com |